molecular formula C21H18N6O4 B2863793 3-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034379-64-9

3-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2863793
CAS No.: 2034379-64-9
M. Wt: 418.413
InChI Key: OZNCZXOVWXJPEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the isoxazole ring, the formation of the piperidine ring, and the formation of the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione moiety. The exact synthetic route would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups. The presence of multiple aromatic rings suggests that the compound could have a planar structure. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyridine ring could undergo electrophilic substitution reactions, while the isoxazole ring could undergo reactions at the nitrogen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of multiple aromatic rings could contribute to the compound’s solubility in organic solvents .

Scientific Research Applications

Antiviral and Cytotoxic Applications

A study by El-Subbagh et al. (2000) on the synthesis and biological evaluation of certain α, β-unsaturated ketones and their corresponding fused pyridines, including pyrido[4,3-d]pyrimidines, showed that compounds exhibited activity against herpes simplex virus-1 (HSV-1) and moderate activity against human immunodeficiency virus-1 (HIV-1). Additionally, some compounds demonstrated broad-spectrum antitumor activity, with particular selectivity toward leukemia cell lines (El-Subbagh, Abu-Zaid, Mahran, Badria, & Al-Obaid, 2000).

Synthetic Utility in Heterocyclic Chemistry

Research on the synthesis of isoxazolo-[5,4-d]pyrimidine-4,6(5H,7H)-diones by Bamoharram et al. (2010) highlighted the use of ethyl 5-amino-3-methyl-4-isoxazole carboxylate with aryl isocyanates in the presence of Keggin heteropolyacid as a catalyst. This study underscores the compound's role in facilitating the synthesis of heterocycles at room temperature in a one-pot process, yielding good outcomes (Bamoharram, Roshani, Heravi, Mahdavi, Javid, & Emampour, 2010).

Exploratory Chemistry for Novel Derivatives

Metwally and Deeb (2018) utilized 3-aminopyrazolo[4,3-c]pyridine-4,6-dione as a precursor for creating novel pyrazolo[4,5,1-ij][1,6]naphthyridines and pyrido[4’,3’:3,4]pyrazolo[1,5-a]pyrimidines. This study highlights the chemical versatility and potential for generating diverse heterocyclic compounds for further biological evaluation (Metwally & Deeb, 2018).

Mechanism of Action

The mechanism of action of the compound would depend on its biological target. Based on the functional groups present, it could potentially interact with a variety of biological targets .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the compound’s chemical and biological properties, as well as the development of synthetic routes for its preparation .

Properties

IUPAC Name

3-[1-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O4/c28-19-15-4-2-8-23-18(15)24-21(30)27(19)14-5-9-26(10-6-14)20(29)16-11-17(31-25-16)13-3-1-7-22-12-13/h1-4,7-8,11-12,14H,5-6,9-10H2,(H,23,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNCZXOVWXJPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)C4=NOC(=C4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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